4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluoro and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide can yield the desired thiazole compound through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute the fluoro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-(morpholinomethyl)phenylboronic acid
Uniqueness
4-(4-Fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The thiazole ring also adds to its uniqueness, providing specific interactions that are not present in other similar compounds.
Properties
Molecular Formula |
C10H9FN2OS |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-9-4-6(2-3-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZHDRMNVYDURYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=N2)N)F |
Origin of Product |
United States |
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